1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine
Description
Properties
IUPAC Name |
[4-bromo-3-(trifluoromethyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO/c13-10-4-3-8(7-9(10)12(14,15)16)11(18)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBAKEXYWPBOEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Synthetic Route
The synthesis typically starts from two key building blocks:
The general approach involves converting the benzoic acid derivative into an acid chloride, which then undergoes nucleophilic acyl substitution with pyrrolidine to form the target amide.
Conversion of 4-Bromo-3-(trifluoromethyl)benzoic Acid to Acid Chloride
The benzoic acid derivative is activated by conversion to the corresponding acid chloride using chlorinating reagents such as:
This step is crucial as acid chlorides are more reactive electrophiles, facilitating efficient coupling with amines.
Coupling Reaction with Pyrrolidine
The acid chloride intermediate is reacted with pyrrolidine under controlled conditions:
- Base: Triethylamine or other non-nucleophilic bases are used to scavenge the hydrogen chloride generated during the reaction.
- Solvent: Common solvents include dichloromethane or tetrahydrofuran.
- Temperature: Typically performed at 0°C to room temperature to control reaction rate and minimize side reactions.
This nucleophilic acyl substitution yields 1-[4-bromo-3-(trifluoromethyl)benzoyl]pyrrolidine with high efficiency.
Industrial Scale Considerations
Industrial synthesis follows a similar pathway but optimizes parameters such as:
- Stoichiometry for maximum yield
- Reaction time and temperature for scalability
- Purification methods to ensure high purity (e.g., crystallization rather than chromatography)
Alternative and Related Synthetic Strategies
While the classical acid chloride route is predominant, other synthetic strategies relevant to pyrrolidine-containing benzoyl derivatives include:
- Reduction and Functional Group Transformations: Using selective reducing agents (e.g., diisobutylaluminium hydride, lithium tri-tert-butoxyaluminum hydride) for intermediates in related pyrrolidine derivatives, as seen in patented processes for structurally related compounds.
- Enamine Intermediates: Pyrrolidine can form enamines with α,β-unsaturated systems, which can be further functionalized to introduce trifluoromethyl and aryl groups in related compounds.
- Photoredox and Lewis Acid Catalysis: Advanced methods for C–N bond cleavage and functionalization in N-benzoyl pyrrolidines have been developed, which may offer alternative routes or modifications to the core structure.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Starting material | 4-Bromo-3-(trifluoromethyl)benzoic acid, Pyrrolidine | Commercially available or synthesized |
| 2 | Acid chloride formation | Thionyl chloride or oxalyl chloride, inert solvent, reflux or room temp | Converts acid to reactive intermediate |
| 3 | Coupling reaction | Pyrrolidine, triethylamine, dichloromethane, 0°C to RT | Nucleophilic acyl substitution forming amide |
| 4 | Purification | Crystallization or chromatography | Ensures product purity for research or industrial use |
Research Findings and Optimization Notes
- The use of triethylamine as a base is critical to neutralize HCl and drive the reaction forward.
- Reaction temperature control prevents side reactions such as hydrolysis or over-acylation.
- Industrial processes favor crystallization over chromatography for scalability and cost-efficiency.
- The bromine substituent remains intact during synthesis, allowing for further functionalization via coupling reactions (e.g., Suzuki-Miyaura) post-synthesis.
- The trifluoromethyl group enhances lipophilicity and potentially biological activity, making the compound valuable in medicinal chemistry.
Chemical Reactions Analysis
1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine serves as a versatile building block in the synthesis of complex organic molecules. Its bromine atom can participate in various substitution reactions, making it useful for generating derivatives with different functional groups.
Key Reactions
- Substitution Reactions : The bromine can be replaced by nucleophiles, facilitating the creation of diverse compounds.
- Coupling Reactions : It can engage in coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of biaryl compounds.
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Substitution | Replacement of bromine with nucleophiles | Alkyl halides, amines |
| Coupling | Formation of biaryl compounds | Boronic acids, palladium catalysts |
Medicinal Chemistry
The compound is under investigation for its potential pharmacological properties. The presence of the trifluoromethyl group is known to enhance lipophilicity, which may improve bioavailability and efficacy in therapeutic applications.
Biological Activities
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For example, similar structures have shown significant anti-cancer activity against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) using MTT assays.
- Enzyme Inhibition : It may act as an inhibitor of metalloproteases involved in various diseases, suggesting applications in treating conditions associated with excessive proteolytic activity.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
Material Science
In material science, 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine is utilized in the development of new materials with specific properties. Its unique structure allows for the modification of polymers and coatings to enhance their performance characteristics.
Applications in Material Development
- Polymers : Used as a monomer or additive to improve mechanical properties.
- Coatings : Enhances durability and resistance to environmental degradation.
Case Study 1: Anticancer Activity
A study conducted on pyrrolidine derivatives demonstrated that compounds similar to 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine exhibited significant cytotoxic effects on various cancer cell lines. The research utilized MTT assays to quantify cell viability, revealing that modifications to the trifluoromethyl group increased potency against A549 cells.
Case Study 2: Enzyme Inhibition
Research published in a peer-reviewed journal highlighted the compound's potential as an inhibitor of metalloproteases. The study involved kinetic assays that showed a dose-dependent inhibition pattern, indicating that further development could lead to therapeutics for diseases like cancer and arthritis.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
The bromine and trifluoromethyl groups distinguish this compound from analogs. Key comparisons include:
Key Observations :
Backbone Modifications: Pyrrolidine vs. Other Amines
Replacing pyrrolidine with other cyclic amines alters reactivity and applications:
| Compound Name | Amine Backbone | Key Differences |
|---|---|---|
| 1-[4-Bromo-3-(trifluoromethyl)benzoyl]piperidine | Piperidine | Increased ring size reduces ring strain; slower nucleophilic reactivity |
| 1-[4-Bromo-3-(trifluoromethyl)benzoyl]morpholine | Morpholine | Oxygen atom enhances solubility; reduced basicity compared to pyrrolidine |
Implications :
Reactivity in Cross-Coupling Reactions
The bromine atom enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- In , a related phenylpyrrolidine derivative achieved 99% yield in a Pd-catalyzed coupling, suggesting that the benzoyl analog may exhibit similar efficiency .
- By contrast, succinimide derivatives (e.g., pyrrolidine-2,5-dione) show reactivity toward thiol groups, as seen in , where a thiol-functionalized benzooxasilaborole was incorporated .
Biological Activity
1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by a pyrrolidine ring substituted with a 4-bromo-3-(trifluoromethyl)phenyl group, its molecular formula is C12H10BrF3N, with a molecular weight of approximately 305.12 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
The biological activity of 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine is attributed to its interaction with specific biological targets. Compounds containing the trifluoromethyl group have been shown to enhance binding affinity to various enzymes and receptors, which can lead to increased potency in inhibiting biological processes such as enzyme activity and cell signaling pathways .
Biological Activities
Research indicates that derivatives of trifluoromethylpyridine compounds exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that similar pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, compounds synthesized from related structures demonstrated significant anti-cancer activity against various cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of metalloproteases, which are implicated in various diseases including cancer and cardiovascular disorders. This suggests potential applications in treating conditions associated with excessive proteolytic activity .
- Antimicrobial Properties : Similar compounds have been reported to exhibit antimicrobial activity against various pathogens, indicating that 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine may also possess such properties .
Comparative Analysis
To better understand the unique characteristics of 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine, a comparison with structurally related compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Bromo-2-fluorophenyl)pyrrolidine | Contains a fluorine instead of trifluoromethyl | Less lipophilic than the trifluoromethyl variant |
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)pyrrolidine | Chlorine substituent instead of bromine | Different electronic properties |
| 2-(Trifluoromethyl)aniline | Aniline structure without the pyrrolidine moiety | Lacks cyclic structure, affecting reactivity |
| 4-Trifluoromethyl-benzamide | Amide instead of pyrrolidine | Different functional group affects interactions |
This table highlights how the presence of both bromine and trifluoromethyl groups contributes to the unique reactivity and potential biological activity of 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine compared to similar compounds.
Case Studies
Recent studies have explored the synthesis and evaluation of various derivatives based on this compound. For example, researchers synthesized new combinations involving different amino groups and assessed their anticancer properties through in vitro assays. The most potent derivatives showed significant inhibition of cell cycle progression and tubulin polymerization, indicating their potential as novel therapeutic agents for cancer treatment .
Q & A
Q. What are the common synthetic routes for 1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine, and how can intermediates be characterized?
Methodological Answer: The compound is typically synthesized via acylation of pyrrolidine with a pre-functionalized benzoyl chloride derivative. A representative approach involves:
Bromination and Trifluoromethylation : Starting from 3-(trifluoromethyl)benzoyl chloride, regioselective bromination at the 4-position can be achieved using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .
Coupling with Pyrrolidine : React the brominated benzoyl chloride with pyrrolidine in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C for 4–6 hours .
Purification : Use column chromatography (silica gel, 20–30% ethyl acetate in hexanes) or recrystallization from ethanol/water mixtures.
Characterization :
- NMR : Confirm the presence of pyrrolidine protons (δ 1.8–2.1 ppm for CH₂ and δ 3.4–3.6 ppm for N–CH₂) and aromatic protons (δ 7.5–8.0 ppm for bromo-trifluoromethyl-substituted benzene) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 340–342 for C₁₂H₁₁BrF₃NO) .
Q. How can researchers optimize solubility and stability for biological assays?
Methodological Answer:
- Solubility Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by dilution into aqueous buffers (pH 7.4 PBS) with ≤1% organic content to avoid precipitation .
- Stability Studies : Use HPLC to monitor degradation under physiological conditions (37°C, 24–48 hours). If instability is observed, consider:
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the pyrrolidine nitrogen to reduce hydrolysis .
- Salt Formation : Convert the free base to a hydrochloride salt using HCl in diethyl ether .
Advanced Research Questions
Q. How can regioselective functionalization of the benzene ring be achieved without compromising the trifluoromethyl group?
Methodological Answer: The trifluoromethyl group is electron-withdrawing, directing electrophilic substitution to the meta position. To achieve 4-bromo substitution:
- Directed Ortho-Metalation (DoM) : Use a directing group (e.g., amide) to temporarily block undesired positions. After bromination, remove the directing group via hydrolysis .
- Transition-Metal Catalysis : Employ Pd-catalyzed C–H activation with directing groups (e.g., pyridine) to selectively brominate the 4-position. Use N-bromosuccinimide (NBS) as the bromine source .
Key Challenge : Avoid dehalogenation of the C–Br bond during reactions. Use mild conditions (e.g., low temperature, short reaction times) and monitor by TLC (Rf ~0.5 in 1:1 PE/EtOAc) .
Q. How should researchers resolve contradictory data in reaction yields or byproduct formation?
Methodological Answer: Contradictions often arise from:
- Impurity in Starting Materials : Use high-purity benzoyl chloride (≥97%) and rigorously dry solvents (e.g., molecular sieves for DCM) .
- Catalyst Deactivation : Pre-activate Pd catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos in degassed solvents under inert atmospheres .
- Byproduct Analysis : Isolate byproducts via preparative HPLC and characterize using HRMS and 2D NMR (e.g., NOESY for structural elucidation). Common byproducts include debrominated or over-acylated derivatives .
Q. What computational methods support the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the trifluoromethyl group’s hydrophobic interactions and the bromine’s halogen bonding potential .
- QSAR Modeling : Train models on existing bioactivity data (IC₅₀ values) to predict substituent effects. Prioritize modifications at the pyrrolidine ring (e.g., methyl or fluorine substitutions) for improved pharmacokinetics .
Q. How can researchers validate synthetic intermediates when spectral data is ambiguous?
Methodological Answer:
- Isotopic Labeling : Synthesize a ¹³C-labeled analog of the benzoyl moiety to distinguish overlapping signals in NMR .
- X-ray Crystallography : Grow single crystals of intermediates (e.g., using slow evaporation in ethanol) to confirm regiochemistry and stereochemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
